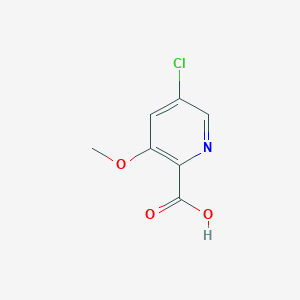

5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Descripción general

Descripción

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6ClNO3 It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid typically involves the chlorination of 3-methoxy-pyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

Starting Material: 3-Methoxy-pyridine-2-carboxylic acid

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

The reaction yields this compound as a yellow solid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The scalability of the reaction is facilitated by the availability of starting materials and the efficiency of the chlorination process.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-methoxy-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).

Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., water), temperature (e.g., room temperature).

Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), temperature (e.g., reflux).

Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., K2CO3), solvent (e.g., toluene), temperature (e.g., reflux).

Major Products Formed

Substitution: 5-Amino-3-methoxy-pyridine-2-carboxylic acid

Oxidation: 5-Chloro-3-methoxy-pyridine-2-carboxylate

Reduction: 5-Chloro-3-methoxy-pyridine-2-methanol

Coupling: Biaryl derivatives

Aplicaciones Científicas De Investigación

5-Chloro-3-methoxy-pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

3-Methoxypyridine: Lacks the carboxylic acid and chlorine substituents.

5-Chloro-2-methoxypyridine: Similar structure but lacks the carboxylic acid group.

Uniqueness

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorine atom and a methoxy group on the pyridine ring, along with a carboxylic acid group, allows for diverse chemical modifications and applications.

Actividad Biológica

5-Chloro-3-methoxy-pyridine-2-carboxylic acid (C₇H₆ClNO₃) is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biochemical interactions, pharmacological effects, and applications based on diverse research findings.

- Molecular Formula : C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Structure : The compound features a pyridine ring substituted at the 5-position with a chlorine atom, at the 3-position with a methoxy group, and at the 2-position with a carboxylic acid group. This unique arrangement contributes to its distinct chemical properties and potential applications in pharmaceuticals and agrochemicals.

This compound interacts with various biomolecules, influencing enzymatic activities and cellular functions. Notably, it has been shown to modulate gene expression related to immune responses and cellular proliferation.

Enzymatic Interactions

The compound has been observed to interact with enzymes involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and the production of nicotinamide adenine dinucleotide (NAD+). This interaction suggests potential therapeutic applications in treating metabolic disorders and inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains. Its efficacy was evaluated against Staphylococcus aureus, demonstrating significant inhibition against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies utilizing human lung adenocarcinoma (A549) cell lines have shown that it can reduce cell viability significantly, indicating its potential as an anticancer agent. The structure-dependent activity suggests that modifications to its chemical structure could enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Case Studies

- Antimicrobial Efficacy : In a study assessing various derivatives of pyridine compounds, this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) was comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

- Anticancer Activity : In vitro studies demonstrated that this compound reduced A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure. These findings suggest that the compound may serve as a scaffold for developing more effective anticancer drugs .

Pharmacokinetics

The molecular weight of 187.58 g/mol suggests that this compound possesses suitable pharmacokinetic properties for absorption and distribution within biological systems. Compounds with a molecular weight below 500 are generally well absorbed, which is promising for its therapeutic applications.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multidrug-resistant Staphylococcus aureus; MIC comparable to standard antibiotics |

| Anticancer | Reduces viability of A549 lung cancer cells; structure-dependent activity observed |

| Enzymatic Interaction | Modulates enzymes in the kynurenine pathway; influences NAD+ production |

Propiedades

IUPAC Name |

5-chloro-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPEVXBEZKGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.